Product packaging for 4-((2-Aminobenzyl)amino)cyclohexan-1-ol(Cat. No.:CAS No. 46727-91-7)

4-((2-Aminobenzyl)amino)cyclohexan-1-ol

Cat. No.: B3022144
CAS No.: 46727-91-7
M. Wt: 220.31 g/mol
InChI Key: UERRZQCPQRIPHN-UHFFFAOYSA-N
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Description

4-((2-Aminobenzyl)amino)cyclohexan-1-ol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B3022144 4-((2-Aminobenzyl)amino)cyclohexan-1-ol CAS No. 46727-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-aminophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UERRZQCPQRIPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239743
Record name 4-((2-Aminobenzyl)amino)cyclohexan-1-ol
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Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93839-70-4
Record name 4-[[(2-Aminophenyl)methyl]amino]cyclohexanol
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Record name 4-((2-Aminobenzyl)amino)cyclohexan-1-ol
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Record name 4-((2-Aminobenzyl)amino)cyclohexan-1-ol
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Record name 4-[(2-aminobenzyl)amino]cyclohexan-1-ol
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Research Context and Academic Significance of 4 2 Aminobenzyl Amino Cyclohexan 1 Ol

Position within Contemporary Organic Synthesis

4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184) occupies a strategic position in modern organic synthesis, primarily as a key intermediate in multi-step reaction sequences. Its value is particularly demonstrated in the development of efficient and economically viable synthetic routes to pharmaceutically active compounds. A notable example of its place in contemporary synthesis is its preparation via a "one-pot" reaction. A method has been described for the synthesis of the trans-isomer of this compound starting from o-nitrobenzaldehyde and trans-4-aminocyclohexanol (B47343). This process involves the condensation of the starting materials to form a Schiff base, followed by catalytic hydrogenation to reduce both the imine and the nitro group in a single synthetic operation. google.com Such one-pot procedures are highly valued in modern organic synthesis for their efficiency, reduced waste, and cost-effectiveness.

The synthesis of its precursor, trans-4-aminocyclohexanol, is also an area of interest, with enzymatic methods being explored to achieve high stereoselectivity. d-nb.inforesearchgate.net The focus on stereoselective synthesis highlights a significant trend in contemporary organic chemistry, where the precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity.

Relevance as a Molecular Building Block

The primary significance of this compound as a molecular building block is intrinsically linked to its role as a direct precursor to the mucolytic drug Ambroxol. google.comgoogle.com Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol, is widely used in the treatment of respiratory diseases. quickcompany.in

The synthesis of Ambroxol from this compound involves the selective bromination of the aromatic ring. The presence of the activating amino group on the benzyl (B1604629) moiety directs the electrophilic substitution of bromine atoms onto the benzene (B151609) ring, yielding the dibrominated final product. This transformation underscores the utility of this compound as a scaffold that can be readily functionalized in the final stages of a synthetic sequence. The trans stereochemistry of the cyclohexanol (B46403) ring is crucial for the pharmacological activity of Ambroxol. quickcompany.in

Structural Features and Chemical Reactivity Profile

The chemical structure of this compound is characterized by several key functional groups that dictate its reactivity profile. These include a primary aromatic amine, a secondary aliphatic amine, and a secondary alcohol, all attached to a cyclohexane (B81311) scaffold.

The presence of both a primary and a secondary amine, as well as a hydroxyl group, makes it a versatile reactant. libretexts.org The aromatic primary amine can undergo diazotization reactions, while both amines are nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides. libretexts.org The secondary alcohol can be oxidized to a ketone or converted into a better leaving group for substitution reactions. chemistrysteps.com

The stereochemistry of the cyclohexane ring is a critical structural feature. The compound can exist as cis and trans diastereomers, depending on the relative orientation of the amino and hydroxyl substituents. As mentioned, the trans-isomer is the key intermediate for the synthesis of Ambroxol. quickcompany.in The chair conformation of the cyclohexane ring will influence the accessibility of the functional groups and thus their reactivity.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.31 g/mol
Key Functional GroupsPrimary aromatic amine, Secondary aliphatic amine, Secondary alcohol
StereochemistryCan exist as cis and trans diastereomers
Reactivity CentersNucleophilic nitrogen atoms, Oxygen of the hydroxyl group, Aromatic ring (susceptible to electrophilic substitution)

Emerging Research Frontiers and Knowledge Gaps

While the primary established role of this compound is as an intermediate for Ambroxol, its structural motifs—the aminocyclohexanol and benzylamine (B48309) moieties—are found in a wide range of biologically active molecules. This suggests potential for this compound and its derivatives in broader medicinal chemistry applications. nih.govchemicalbook.com

The aminocyclitol framework is a versatile scaffold in drug design, appearing in antiviral and other therapeutic agents. nih.gov Similarly, benzylamine derivatives have been investigated for a variety of pharmacological activities, including as antimycotic agents and inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. nih.govnih.gov

A significant knowledge gap exists regarding the exploration of other biological activities of this compound and its derivatives beyond its use in Ambroxol synthesis. Future research could focus on synthesizing a library of analogues by modifying the aromatic ring, the amine functionalities, or the hydroxyl group to explore their structure-activity relationships for different biological targets. For instance, the development of new catalysts for the selective functionalization of the C-H bonds of benzylamines is an active area of research, which could open new avenues for derivatization. researchgate.net

Furthermore, a more detailed investigation into the conformational analysis of both the cis and trans isomers could provide insights into their differential reactivity and biological potential. The development of novel, highly efficient, and stereoselective synthetic routes to this and related aminocyclohexanol derivatives also remains a pertinent research frontier.

Synthetic Methodologies for 4 2 Aminobenzyl Amino Cyclohexan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For 4-((2-aminobenzyl)amino)cyclohexan-1-ol (B1274184), the most logical retrosynthetic disconnection is at the C-N bond between the cyclohexyl ring and the benzylic nitrogen. This disconnection suggests a reductive amination reaction as the final key step in the synthesis. researchgate.net

This strategy breaks the target molecule into two primary building blocks:

4-aminocyclohexan-1-ol : A bifunctional cyclohexane (B81311) derivative containing both an amino and a hydroxyl group.

2-aminobenzaldehyde (B1207257) or a related 2-aminobenzyl electrophile : An aromatic aldehyde that provides the 2-aminobenzyl fragment.

The forward synthesis would, therefore, involve the condensation of 4-aminocyclohexan-1-ol with 2-aminobenzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to yield the final secondary amine product. This approach is a common and effective method for forming carbon-nitrogen bonds. organic-chemistry.orgredalyc.org

Synthesis of Key Precursor Building Blocks

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors.

Synthetic Routes to Functionalized Cyclohexanol (B46403) Derivatives

Hydrogenation-Based Approaches for 4-Aminocyclohexan-1-ol

A primary route to 4-aminocyclohexan-1-ol involves the catalytic hydrogenation of p-aminophenol or its N-acetylated derivative, paracetamol (acetaminophen). google.comgoogle.comgoogle.com This reaction reduces the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, as over-reduction can lead to the removal of the hydroxyl group. google.com

Commonly used catalysts include rhodium on alumina (B75360) (Rh/Al₂O₃), ruthenium-based catalysts, and Raney nickel. google.comgoogle.comgoogle.com The reaction is typically carried out under hydrogen pressure in a solvent such as ethanol (B145695) or water. google.comgoogle.com

CatalystSubstrateSolventTemperature (°C)Pressure (bar)trans:cis Ratio
5% Rh/Al₂O₃ParacetamolEthanolRoom Temp~3.5~1:1
Raney Nickel4-AcetamidophenolEthanol18010~4:1
Ruthenium/Al₂O₃p-AminophenolAqueousN/AN/AN/A
Platinum Oxidep-AcetamidophenolWaterRoom Temp~3~4:1

This table presents various catalytic systems for the hydrogenation of p-aminophenol derivatives, highlighting the resulting stereoisomeric ratios. google.comgoogle.com

Stereocontrol in Cyclohexane Ring Functionalization

The hydrogenation of substituted phenols like p-aminophenol typically yields a mixture of cis and trans isomers of 4-aminocyclohexan-1-ol. google.com The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions. For instance, hydrogenation of paracetamol can yield trans/cis ratios ranging from approximately 1:1 to 4:1. google.comgoogle.com

Alternative enzymatic approaches offer high stereoselectivity. One-pot cascade reactions using a keto reductase (KRED) and an amine transaminase (ATA) can convert 1,4-cyclohexanedione (B43130) into either the cis- or trans-4-aminocyclohexanol (B47343) with excellent diastereomeric ratios by selecting the appropriate enzymes. d-nb.inforesearchgate.net This biocatalytic method provides a greener and more selective route to the desired stereoisomer. d-nb.info

Preparation of Substituted 2-Aminobenzyl Moieties

Reductive Pathways for 2-Aminobenzyl Alcohol Synthesis

The 2-aminobenzyl moiety is often prepared from its corresponding nitro-substituted precursor. For instance, 2-aminobenzyl alcohol can be synthesized via the reduction of 2-nitrobenzyl alcohol or 2-nitrobenzaldehyde. chemicalbook.comnih.gov

A common method for this transformation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Another effective approach involves the use of reducing agents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like copper nanoparticles, which offers a green chemistry approach. chemicalbook.com Lithium aluminium hydride (LiAlH₄) is also a potent reducing agent capable of converting the nitro group to an amine. researchgate.net The reduction of 2-nitrobenzaldehydes can also be achieved with iron in acetic acid, which allows for subsequent in situ reactions. nih.gov

PrecursorReducing Agent/SystemYieldNotes
2-NitrobenzaldehydeSodium Borohydride / Copper NPs97%Green chemistry approach. chemicalbook.com
4-Nitrobenzyl alcoholHydrazine Hydrate / Raney Nickel91.1%A common method for reducing nitroarenes. google.com
m-NitrobenzaldehydeLithium Aluminium HydrideN/ACan lead to azo-compound formation as a side product. researchgate.net

This table summarizes various reductive methods for the synthesis of aminobenzyl alcohols from their nitro precursors.

The synthesis of the final target molecule, this compound, would then proceed by reacting 4-aminocyclohexan-1-ol with a 2-aminobenzyl precursor, most likely 2-aminobenzaldehyde, via reductive amination. This key reaction forms the final C-N bond, linking the two precursor building blocks. globethesis.com

Derivatization of Anthranilic Acid Precursors

Anthranilic acid (2-aminobenzoic acid) and its esters serve as versatile and economically viable starting materials for constructing the 2-aminobenzyl portion of the target molecule. core.ac.uk The primary challenge lies in the selective reduction of the carboxylic acid or ester functionality to an aldehyde or alcohol, which can then be used to form the central amine linkage.

Several synthetic routes have been developed for analogous structures starting from methyl anthranilate. globethesis.com One common pathway involves the reduction of the ester to the corresponding 2-aminobenzyl alcohol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). globethesis.com However, careful control of reaction conditions is necessary to avoid over-reduction or side reactions involving the aromatic amine.

Alternatively, the ester can be converted into an amide, such as 2-amino-N-(trans-4-hydroxycyclohexyl)benzamide, by direct reaction with trans-4-aminocyclohexanol. globethesis.com This amide intermediate can then be reduced to the target secondary amine using reagents like borane-THF complex, which offers a simpler workup procedure and potentially higher yields. globethesis.com

A third approach involves a two-step process where the methyl 2-aminobenzoate (B8764639) is first reduced to 2-aminobenzyl alcohol, which is subsequently oxidized to 2-aminobenzaldehyde. This aldehyde is a crucial intermediate for forming the C-N bond via reductive amination. globethesis.com The oxidation step requires mild reagents, such as manganese dioxide (MnO₂), to prevent oxidation of the aniline (B41778) nitrogen.

The derivatization of anthranilic acid is a critical phase that dictates the subsequent strategy for amine formation. The choice of method often depends on the desired scale, available reagents, and the need to control protecting groups on the aniline nitrogen, especially under harsh reducing or oxidizing conditions.

Formation of the Central Secondary Amine Linkage

The construction of the C-N bond between the 2-aminobenzyl group and the 4-aminocyclohexanol moiety is a pivotal step in the synthesis. Several classical and modern organic reactions can be employed for this purpose.

Reductive amination is arguably the most direct and widely used method for forming the secondary amine linkage in this target molecule. researchgate.net This strategy typically involves the condensation of an aldehyde (2-aminobenzaldehyde) with a primary amine (4-aminocyclohexanol) to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.

A key advantage of this approach is that the imine formation and reduction can often be combined into a single operational step. globethesis.com A variety of reducing agents can be employed, each with specific advantages.

Sodium borohydride (NaBH₄) : A cost-effective and common reagent, often used in protic solvents like methanol. globethesis.comorganic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : This reagent is selective for the reduction of the protonated iminium ion over the starting aldehyde, which can minimize side reactions. The reaction is typically run under mildly acidic conditions. organic-chemistry.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A mild and highly effective reagent that does not require acidic conditions and is compatible with a wide range of functional groups. organic-chemistry.org

The efficiency of reductive amination has made it a cornerstone in the synthesis of pharmaceutical compounds containing secondary amine motifs. researchgate.net For the synthesis of a closely related compound, ambroxol, an indirect reductive amination using sodium borohydride proved to be a high-yielding method. globethesis.com

Reducing AgentTypical SolventpH ConditionsKey Advantages
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral to slightly basicCost-effective, readily available. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile (B52724)Mildly Acidic (pH 4-6)Selective for iminium ions, reduces side reactions. organic-chemistry.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (B109758) (DCM), Dichloroethane (DCE)Neutral / AproticMild, high functional group tolerance, no pH control needed. organic-chemistry.org

An alternative strategy for forming the secondary amine is through a nucleophilic substitution (Sₙ2) reaction. This pathway would involve the reaction of a 2-aminobenzyl halide (e.g., 2-aminobenzyl chloride or bromide) with 4-aminocyclohexanol. The amine group of the cyclohexanol acts as the nucleophile, displacing the halide from the benzylic carbon. researchgate.net

This approach requires the synthesis of the 2-aminobenzyl halide precursor, which can be prepared from 2-aminobenzyl alcohol. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the amine nucleophile. A significant challenge in this approach is controlling the selectivity of the alkylation. Since the product is a secondary amine, it can potentially react with another molecule of the benzyl (B1604629) halide to form a tertiary amine as an undesired byproduct. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an efficient route to molecular diversity. nih.govnih.gov While a direct MCR for the synthesis of this compound is not prominently documented, analogous structures can be conceptualized through MCR pathways like the Mannich reaction.

The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.gov A hypothetical Mannich-type approach to a related scaffold could involve the reaction of a cyclohexanone (B45756) derivative (as the CH-acidic component), an appropriately substituted 2-aminobenzaldehyde, and an amine. Such strategies are powerful tools for rapidly assembling complex carbocyclic and heterocyclic scaffolds. nih.govbeilstein-journals.org

Optimization of Synthetic Conditions and Process Efficiency

Optimizing the synthesis of this compound is critical for improving yield, minimizing byproducts, and ensuring the economic and environmental viability of the process. Key parameters for optimization include the choice of solvent, the selection of the catalyst or reducing agent, and control over reaction kinetics.

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical factor in reductive amination reactions, as it influences reactant solubility, the rate of imine formation, and the efficacy of the reducing agent. researchgate.net Historically, chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (DCM) were frequently used for these transformations. researchgate.netacsgcipr.org However, due to environmental and safety concerns, a shift towards greener, more sustainable solvents has been prioritized.

Research has demonstrated that solvents like ethyl acetate (B1210297) (EtOAc) are broadly comparable to DCE for reductive aminations mediated by sodium triacetoxyborohydride. researchgate.net Other viable alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), isopropyl alcohol (IPA), and dimethyl carbonate. researchgate.net The use of protic solvents like alcohols must be approached with caution when using catalytic hydrogenation, as they can undergo oxidation on the catalyst surface to generate aldehyde or ketone impurities that may lead to undesired byproducts. acsgcipr.org The table below, based on data from a model reductive amination system, illustrates how solvent choice can significantly impact reaction conversion over time.

SolventConversion at 1h (%)Conversion at 2h (%)Conversion at 4h (%)Final Conversion (%)
1,2-Dichloroethane (DCE)100.0100.0100.0100.0
Ethyl Acetate (EtOAc)59.771.081.498.5
Isopropyl Alcohol (IPA)77.989.597.5100.0
2-Methyltetrahydrofuran (2-MeTHF)46.660.776.098.9
Tetrahydrofuran (THF)26.629.132.041.1
Dimethylformamide (DMF)6.514.224.350.4

This interactive table presents conversion data for the reductive amination of an aldehyde with an amine using sodium triacetoxyborohydride, demonstrating the significant impact of solvent selection on reaction efficiency. Data adapted from a representative solvent selection guide. rsc.org

Catalyst Selection and Reaction Kinetics

A variety of reducing agents and catalysts can be employed for the reduction step, each with distinct kinetic profiles and operational requirements.

Chemical Reducing Agents: Hydride-based reagents are commonly used for direct reductive amination.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mild nature and high chemoselectivity for imines over carbonyls. rsc.org It is effective under the slightly acidic conditions that promote imine formation, making it ideal for one-pot procedures. wikipedia.orgrsc.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines but is highly toxic. Its reactivity is attenuated at neutral pH, becoming more rapid under acidic conditions. wikipedia.org

Sodium Borohydride (NaBH₄): A more powerful reducing agent, NaBH₄ can reduce both the imine intermediate and the starting aldehyde. quickcompany.in To achieve selectivity, the reaction is often performed in a stepwise manner where the imine is formed first, followed by the addition of the reductant. quickcompany.inredalyc.org

Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas. It is considered a green chemistry approach but may require elevated pressures and temperatures. wikipedia.org

Biocatalysts: Enzymes offer unparalleled stereoselectivity for asymmetric synthesis.

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the direct asymmetric reductive amination of ketones, providing a sustainable route to chiral amines. nih.gov Their application has been scaled for industrial production of pharmaceutical intermediates. nih.gov

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high stereopurity. nih.govnih.gov

The selection of a catalyst system is a trade-off between reaction speed, cost, safety, and the desired level of stereochemical control.

Catalyst/ReductantTypical ConditionsSelectivityAdvantagesDisadvantages
NaBH(OAc)₃Room temp, acidic (AcOH), aprotic solvent (EtOAc, DCE)High for iminesMild, one-pot, high yieldStoichiometric waste
NaBH₄Room temp, protic solvent (MeOH, EtOH)Less selective; can reduce carbonylsInexpensive, powerfulOften requires two steps for selectivity
H₂ / Pd/CH₂ atmosphere (1-10 bar), various solventsGoodCatalytic, atom economical, cleanRequires specialized equipment (hydrogenator)
Imine Reductase (IRED)Aqueous buffer, room temp, requires cofactorExcellent stereoselectivityHighly selective, green conditionsEnzyme/cofactor cost, limited substrate scope

This interactive table compares common catalytic and reducing systems for the synthesis of this compound via reductive amination.

Spectroscopic and Structural Elucidation of 4 2 Aminobenzyl Amino Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184), providing detailed information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the protons of the cyclohexyl ring, and the protons of the amino, hydroxyl, and benzyl methylene (B1212753) groups.

Aromatic Region: The protons on the 2-aminobenzyl group would appear in the aromatic region, typically between δ 6.5 and 7.2 ppm. Due to the ortho-disubstitution pattern, these four protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling.

Cyclohexane (B81311) Ring Protons: The protons on the cyclohexane ring would likely appear as a series of broad multiplets in the upfield region, generally between δ 1.0 and 2.2 ppm. The protons attached to the carbons bearing the hydroxyl and amino groups (CH-OH and CH-N) would be expected at lower field strengths, around δ 3.5-4.0 ppm and δ 2.5-3.0 ppm, respectively, due to the deshielding effect of the heteroatoms.

Methylene Bridge Protons: The two protons of the benzyl methylene group (-CH₂-) would likely appear as a singlet or a pair of doublets (if diastereotopic) around δ 3.7-4.0 ppm.

Exchangeable Protons: The protons of the primary amine (-NH₂), secondary amine (-NH-), and hydroxyl (-OH) groups would appear as broad singlets. Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature. The primary amine protons are typically found in the range of δ 3.0-5.0 ppm, the secondary amine proton between δ 0.5-5.0 ppm, and the hydroxyl proton between δ 0.5-5.0 ppm.

A hypothetical ¹H NMR data table is presented below based on chemical shift predictions for the trans isomer.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH6.5 - 7.2m4H
-CH₂- (benzyl)~3.8s2H
CH-OH~3.6m1H
CH-N~2.6m1H
Cyclohexane CH₂1.2 - 2.1m8H
-NH₂variablebr s2H
-NH-variablebr s1H
-OHvariablebr s1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Aromatic Carbons: The six carbons of the benzene (B151609) ring would resonate in the downfield region, typically between δ 115 and 150 ppm. The carbon attached to the primary amino group (C-NH₂) would be significantly shielded.

Cyclohexane Carbons: The carbons of the cyclohexane ring would appear in the upfield region. The carbon atom bonded to the hydroxyl group (C-OH) would be deshielded and is expected around δ 65-75 ppm. The carbon attached to the secondary amino group (C-N) would also be deshielded, appearing around δ 50-60 ppm. The remaining cyclohexane carbons would resonate between δ 20-40 ppm.

Methylene Bridge Carbon: The benzylic carbon (-CH₂-) would be expected in the range of δ 45-55 ppm.

Below is a table of predicted ¹³C NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NH₂~147
Aromatic C-CH₂~125
Aromatic CH115 - 130
C-OH~70
C-N~55
-CH₂- (benzyl)~50
Cyclohexane CH₂25 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms and the stereochemistry of the cyclohexanol (B46403) ring, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons on the cyclohexane ring and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different fragments of the molecule, for instance, connecting the benzylic protons to the carbons of the aromatic ring and the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry of the substituents on the cyclohexane ring (i.e., whether it is the cis or trans isomer). For the trans isomer, NOE correlations would be expected between axial protons.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₃H₂₀N₂O), the expected exact mass is approximately 220.1576 g/mol . nih.gov

The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of the cyclohexanol ring or parts of it.

Benzylic Cleavage: Cleavage at the benzylic position is highly favorable, leading to the formation of a stable benzyl or tropylium (B1234903) cation. A prominent peak at m/z 106, corresponding to the [C₇H₈N]⁺ ion (aminobenzyl fragment), would be expected.

Loss of Water: Dehydration from the cyclohexanol moiety could occur, leading to a fragment ion at M-18.

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo characteristic ring-opening and fragmentation pathways.

A plausible fragmentation pattern would involve the initial formation of the molecular ion [M]⁺•, followed by fragmentation to key ions that would be indicative of the structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
O-H (Alcohol)3200-3600 (broad)Stretching
N-H (Amine)3300-3500 (medium, two bands for primary)Stretching
C-H (Aromatic)3000-3100 (sharp)Stretching
C-H (Aliphatic)2850-3000 (strong)Stretching
C=C (Aromatic)1450-1600 (medium)Stretching
C-N1020-1250 (medium)Stretching
C-O (Alcohol)1000-1260 (strong)Stretching

The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate O-H stretching of the hydroxyl group, likely overlapping with the N-H stretching vibrations of the primary and secondary amines.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the 2-aminobenzyl chromophore. Aniline (B41778) and its derivatives typically exhibit two absorption bands:

An intense band around 230-240 nm (the E2-band).

A weaker band around 280-290 nm (the B-band).

The presence of the amino group on the benzene ring would be expected to cause a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The exact λmax values would be dependent on the solvent used for the analysis.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound was found. Consequently, details regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.

Elemental Analysis for Empirical Formula Confirmation

No specific experimental results from elemental analysis (CHN analysis) for this compound were found in the public domain. This type of analysis is crucial for confirming the empirical formula of a synthesized compound by providing the percentage composition of carbon, hydrogen, and nitrogen.

Theoretical and Computational Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Applications in Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184).

Geometry Optimization and Conformational Preference Analysis

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule such as this compound, which contains a cyclohexane (B81311) ring and a rotatable side chain, multiple low-energy conformations, including different chair and boat forms of the cyclohexane ring and various orientations of the aminobenzyl group, would be expected. A thorough analysis would involve identifying these different conformers and calculating their relative energies to determine the most preferred spatial arrangement.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, the aromatic ring and the amino groups would be expected to be the primary locations of the HOMO, while the LUMO would likely be distributed over the aromatic system.

Interactive Data Table: Illustrative FMO Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for the compound is unavailable.

Parameter Hypothetical Value (eV) Implication
HOMO Energy -5.5 Electron-donating capability
LUMO Energy -0.5 Electron-accepting capability

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are rich or deficient in electrons. Red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. In this compound, the nitrogen and oxygen atoms would be expected to show negative potential, making them likely sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. This analysis can quantify the stability arising from these intramolecular interactions. For the title compound, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, as well as the delocalization within the benzene (B151609) ring.

Prediction of Spectroscopic Parameters (e.g., simulated NMR, IR, UV-Vis spectra)

Computational methods can simulate various types of spectra. Calculated NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental data to confirm the molecular structure.

Simulated NMR: Would predict the chemical shifts for each unique proton and carbon atom.

Simulated IR: Would identify the characteristic vibrational frequencies, such as N-H and O-H stretching, C-N stretching, and aromatic C-H bending.

Simulated UV-Vis: Would predict the electronic transitions, likely corresponding to the π→π* transitions of the aromatic ring.

Interactive Data Table: Illustrative Predicted Spectroscopic Data (Hypothetical) This table is for illustrative purposes only, as specific data for the compound is unavailable.

Spectrum Type Predicted Peak/Region Assignment
IR 3400-3300 cm⁻¹ N-H and O-H stretching
¹³C NMR 145 ppm Aromatic C-N
¹H NMR 7.2-6.7 ppm Aromatic protons

Molecular Dynamics and Molecular Modeling Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water, could provide insights into its conformational flexibility, solvation properties, and how it interacts with its environment on a nanosecond timescale. This would be particularly useful for understanding its behavior in a biological or solution-phase context.

Conformational Dynamics and Energy Landscape Exploration

The conformational flexibility of this compound is a key determinant of its molecular interactions. The molecule possesses several rotatable bonds: the C-C bonds within the cyclohexane ring, the C-N and C-C bonds of the benzylamino linker, and the C-O bond of the hydroxyl group. The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The substituents on the cyclohexane ring can be in either axial or equatorial positions, leading to different stereoisomers.

Illustrative Conformational Energy Data (Based on Analogous Systems)

Conformer Dihedral Angle (° N-C-C-C) Relative Energy (kcal/mol)
A 60 0.0
B 180 1.2

Solvation Effects on Molecular Structure and Properties

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Solvation models, both implicit and explicit, are used in computational chemistry to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to account for bulk solvent effects. Explicit solvation models, on the other hand, involve simulating a number of individual solvent molecules around the solute, providing a more detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding.

The presence of polar functional groups, namely the primary amine, secondary amine, and hydroxyl group, in this compound suggests that it will be capable of forming hydrogen bonds with protic solvents like water. Computational studies can quantify the strength and geometry of these hydrogen bonds and assess how solvation influences the conformational preferences and electronic properties of the molecule.

Quantum Chemical Descriptors and Reactivity Indices

Assessment of Chemical Potential, Electronegativity, Hardness, and Electrophilicity Index

Quantum chemical descriptors, derived from Density Functional Theory (DFT) calculations, provide valuable insights into the reactivity of a molecule. These descriptors include the chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ) is related to the escaping tendency of an electron from a molecule and is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

By calculating these indices for this compound, one can predict its reactivity in various chemical reactions. For instance, regions of the molecule with a high electron density, such as the amino groups and the hydroxyl group, are likely to be nucleophilic centers, while the aromatic ring can act as either a nucleophile or an electrophile depending on the reaction conditions.

Illustrative Quantum Chemical Descriptors (Calculated in vacuo)

Descriptor Value (eV)
HOMO Energy -5.8
LUMO Energy 0.5
Chemical Potential (μ) -2.65
Electronegativity (χ) 2.65
Chemical Hardness (η) 3.15

Computational Analysis of Molecular Recognition and Interactions

Ligand-Receptor Interaction Modeling (academic probe development)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of academic probe development, docking studies can be used to investigate the potential binding of this compound to a biological target, such as a protein or enzyme.

The process involves generating a three-dimensional model of the ligand and the receptor. The ligand is then placed in the binding site of the receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. For this compound, the amino and hydroxyl groups are likely to act as hydrogen bond donors and acceptors, while the benzyl (B1604629) and cyclohexyl groups can engage in hydrophobic interactions. Such computational screening can guide the design of more potent and selective molecular probes.

Metal Complexation Behavior and Coordination Studies

The presence of multiple heteroatoms with lone pairs of electrons (the two nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group) makes this compound a potential ligand for metal ions. Computational methods can be employed to study the coordination chemistry of this molecule.

DFT calculations can be used to determine the preferred coordination sites, the geometry of the resulting metal complexes, and the strength of the metal-ligand bonds. The calculations can also provide insights into the electronic structure of the complexes and how the coordination to a metal ion affects the properties of the ligand. For example, the coordination of a metal ion could alter the reactivity of the ligand or induce specific conformational changes. The primary and secondary amine nitrogens, as well as the hydroxyl oxygen, are all potential coordination sites, and the molecule could act as a bidentate or tridentate ligand depending on the metal ion and the reaction conditions. Theoretical studies can help to predict the most favorable coordination mode and the thermodynamic stability of the resulting complexes. nih.govbohrium.com

Chemical Reactivity and Functional Group Transformations of 4 2 Aminobenzyl Amino Cyclohexan 1 Ol

Transformations Involving the Secondary Amine Functionality

The secondary amine in 4-((2-aminobenzyl)amino)cyclohexan-1-ol (B1274184) is a key site for modifications, allowing for the introduction of various substituents and the construction of new ring systems.

The secondary amine is nucleophilic and can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. This reaction is a fundamental method for the synthesis of tertiary amines. organic-chemistry.org Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group, forming an amide. beilstein-journals.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Given the presence of two amino groups, selective acylation of the more nucleophilic secondary amine can be achieved under controlled conditions. beilstein-journals.orgnih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

ReactionReagents and ConditionsProduct TypePlausible Yield
N-AlkylationAlkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., CH3CN), Room TemperatureTertiary AmineGood to Excellent
N-AcylationAcyl chloride (e.g., CH3COCl) or Anhydride (B1165640) (e.g., (CH3CO)2O), Base (e.g., Et3N), Solvent (e.g., CH2Cl2), 0 °C to Room TemperatureAmideExcellent

The 2-aminobenzylamine moiety within this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles. Condensation of the primary amino group with aldehydes or ketones, followed by intramolecular cyclization and oxidation, can lead to the formation of quinazolines. organic-chemistry.orgnih.gov Various catalytic systems, including metal-free and transition-metal-catalyzed approaches, have been developed for this transformation. rsc.orgnih.govmarquette.edu The reaction with α-keto acids under visible light irradiation provides a green synthetic route to quinazolines. rsc.org

Furthermore, intramolecular cyclization reactions can also lead to the formation of indole (B1671886) derivatives, another important class of heterocyclic compounds. organic-chemistry.orgopenmedicinalchemistryjournal.com The specific reaction conditions and the choice of reagents determine the final heterocyclic product.

Table 2: Synthesis of Heterocyclic Systems

Heterocyclic SystemReagents and ConditionsKey IntermediatePlausible Yield
QuinazolineAldehyde or Ketone, Oxidant (e.g., O2, I2), Catalyst (e.g., metal complex or organocatalyst), High TemperatureIminium ionGood to Excellent
IndoleTransition metal catalyst (e.g., Pd, Cu), Base, High TemperatureCyclization precursorModerate to Good

The secondary amine can be a site for oxidative and reductive transformations. Oxidative amination can convert the secondary amine into an imine or, with further oxidation, lead to cleavage of the C-N bond. acs.org Reductive amination, on the other hand, is a powerful method for forming C-N bonds and can be used to introduce new alkyl groups at the nitrogen atom. nih.govstackexchange.comnih.govwikipedia.org This reaction typically involves the condensation of the amine with a carbonyl compound to form an iminium ion, which is then reduced in situ. stackexchange.com

Reactions of the Hydroxyl Group on the Cyclohexane (B81311) Ring

The secondary hydroxyl group on the cyclohexane ring offers another site for chemical modification, allowing for the introduction of various functional groups and the alteration of the compound's polarity and reactivity.

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. acs.orgresearchgate.netrsc.org This esterification reaction can be used to introduce a wide range of acyl groups. Etherification, the formation of an ether, can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis) or through other methods like alkoxymercuration-demercuration. The presence of the amino groups may require protective group strategies to achieve selective O-alkylation.

Table 3: Esterification and Etherification of the Hydroxyl Group

ReactionReagents and ConditionsProduct TypePlausible Yield
EsterificationCarboxylic acid, Acid catalyst (e.g., H2SO4), Heat; or Acyl chloride, Base (e.g., pyridine)EsterGood to Excellent
Etherification (Williamson)Strong base (e.g., NaH), Alkyl halide (e.g., CH3I), Aprotic solvent (e.g., THF)EtherModerate to Good

The secondary alcohol on the cyclohexane ring can be selectively oxidized to the corresponding ketone. nih.govorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, and the choice of reagent is crucial to avoid oxidation of the amino groups. organic-chemistry.orgacs.org Mild and selective oxidizing agents such as those based on chromium (e.g., PCC, PDC) or Swern oxidation conditions are often preferred. Catalytic aerobic oxidation methods using transition metal catalysts and molecular oxygen as the oxidant offer a greener alternative. nih.gov

Table 4: Selective Oxidation of the Hydroxyl Group

Oxidizing Agent/SystemConditionsProductPlausible Yield
Pyridinium chlorochromate (PCC)CH2Cl2, Room TemperatureKetoneGood
Swern Oxidation (oxalyl chloride, DMSO, Et3N)Low Temperature (-78 °C)KetoneExcellent
Catalytic Aerobic Oxidation (e.g., Cu/TEMPO)O2 or Air, Room TemperatureKetoneGood to Excellent

Derivatization of the Primary Aromatic Amine

The primary aromatic amine is a focal point for the chemical modification of the molecule. Its nucleophilic character and the activating effect it exerts on the benzene (B151609) ring are key to its reactivity.

Electrophilic Aromatic Substitutions

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In the case of this compound, the position ortho to the primary amine is already substituted with the benzylamino moiety, which creates significant steric hindrance. Consequently, electrophilic substitution is expected to occur predominantly at the para position (C5) relative to the primary amine.

Arylamines can be highly reactive towards EAS, sometimes leading to multiple substitutions or oxidative side reactions. libretexts.org Therefore, reaction conditions must be carefully controlled. Common EAS reactions applicable to this compound include:

Halogenation: Introducing halogens like bromine or chlorine onto the aromatic ring. The existence of derivatives such as (1r,4r)-4-((2-amino-5-bromobenzyl)amino)cyclohexan-1-ol hydrochloride confirms that bromination occurs at the expected C5 position, para to the amine. pharmaffiliates.com

Nitration: The introduction of a nitro group (-NO₂) is typically achieved with a mixture of nitric and sulfuric acid. However, the strongly acidic conditions can protonate the basic amino groups, forming anilinium ions which are deactivating and meta-directing. This challenge can often be overcome by first protecting the amino group, for instance, through acetylation to form an amide. The amide is still an ortho, para-director but is less activating, allowing for more controlled reactions. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. Similar to nitration, the reaction's equilibrium nature requires careful condition control. oneonta.edu

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionTypical Reagent(s)Predicted Major Product Name
BrominationBr₂ or N-Bromosuccinimide (NBS)4-((2-Amino-5-bromobenzyl)amino)cyclohexan-1-ol
Nitration (with protection)1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺4-((2-Amino-5-nitrobenzyl)amino)cyclohexan-1-ol
SulfonationFuming H₂SO₄4-Amino-3-(((4-hydroxycyclohexyl)amino)methyl)benzenesulfonic acid

Diazotization and Coupling Reactions

The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). numberanalytics.comunacademy.com This transformation opens up a vast field of synthetic possibilities as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -CN) through reactions like the Sandmeyer and Schiemann reactions. google.com

Furthermore, the resulting aryl diazonium salt is an electrophile that can attack activated aromatic rings, such as phenols or other anilines, in azo coupling reactions. libretexts.orgresearchgate.net This process forms highly colored azo compounds, which are the basis for many synthetic dyes. unacademy.com

Collaborative Reactivity of Multiple Functional Groups

The spatial arrangement of the three distinct functional groups in this compound facilitates reactions that involve more than one group, leading to the formation of complex cyclic structures or enabling applications in catalysis.

Intramolecular Cyclizations

The 2-aminobenzylamine core structure is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. nih.govbeilstein-journals.org By introducing a suitable one-carbon electrophile (such as an aldehyde, orthoester, or carboxylic acid derivative), the primary aromatic amine and the secondary benzylamine (B48309) can participate in a cyclization reaction to form a dihydroquinazoline (B8668462) ring system. researchgate.netrsc.org For example, reaction with an aldehyde would first form a Schiff base with the primary amine, followed by an intramolecular attack from the secondary amine and subsequent dehydration to yield the final heterocyclic product.

Similarly, reaction with bifunctional reagents like phosgene (B1210022) or thiophosgene (B130339) could engage both amine groups to form fused heterocyclic systems containing a urea (B33335) or thiourea (B124793) moiety, respectively. The presence of the hydroxyl group on the cyclohexane ring adds another layer of possibility for more complex, multi-ring cyclizations under specific conditions. znaturforsch.com

Design of Bifunctional Catalysts or Ligands

The molecular architecture of this compound is highly suitable for applications in catalysis and coordination chemistry. The combination of Lewis basic amine sites and a Brønsted acidic/hydrogen-bond donating alcohol group makes it a candidate for a bifunctional catalyst. nih.govrsc.org In such a catalyst, one functional group could activate an electrophile while the other activates a nucleophile, bringing them together in a controlled orientation and accelerating the reaction. mdpi.com Scaffolds containing both amino and hydroxyl groups, such as the well-studied aminoindanol (B8576300) core, have proven effective in a variety of asymmetric reactions by providing bifunctional activation. beilstein-journals.orgnih.gov

Additionally, the molecule can act as a tridentate ligand, coordinating to a metal center through its three heteroatoms (N, N, O). The rigid, chiral cyclohexane backbone can create a well-defined stereochemical environment around a coordinated metal, making such complexes promising candidates for enantioselective catalysis. The steric and electronic properties of the ligand could be further tuned by derivatization of the aromatic ring, as discussed in section 5.3.1.

Table 2: Potential Collaborative Reactivity Applications
Application AreaFunctional Groups InvolvedPotential Outcome/Product
Intramolecular CyclizationPrimary and Secondary AminesDihydroquinazolines (with C1 source)
Bifunctional CatalysisAmines (Lewis Base) and Alcohol (H-bond donor)Catalyst for asymmetric synthesis (e.g., Michael additions, aldol (B89426) reactions)
Ligand DesignPrimary Amine, Secondary Amine, AlcoholTridentate N,N,O-ligand for transition metal catalysis

Advanced Chemical Research Applications and Material Science Contributions

Utility as a Chiral Auxiliary or Ligand Scaffold

The presence of a chiral cyclohexanol (B46403) ring and two nitrogen atoms makes 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184) a promising candidate for use as a chiral auxiliary or a ligand scaffold in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer. bu.edunih.gov The stereogenic centers on the cyclohexanol ring can create a chiral environment that influences the stereochemical outcome of reactions.

Derivatives of 1,2-diaminocyclohexane are well-known for their effectiveness as chiral ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenation and arylation. rsc.orgnih.gov These ligands coordinate with a metal center to form a chiral catalyst that can induce high enantioselectivity. Similarly, the di-amine functionality in this compound, after appropriate modification, could chelate to metal ions, forming stable complexes. The benzyl (B1604629) group could be further functionalized to fine-tune the steric and electronic properties of the resulting ligand, potentially leading to highly effective and selective catalysts. For instance, N-benzyl derivatives of other chiral amines have been successfully employed as unique planar chiral auxiliaries. researchgate.netmdpi.com

Table 1: Potential Asymmetric Reactions Utilizing this compound Derivatives as Chiral Ligands

Asymmetric ReactionPotential Role of the Compound's DerivativeExpected Outcome
Hydrogenation of KetonesForms a chiral metal complex that facilitates the stereoselective addition of hydrogen.Enantiomerically enriched secondary alcohols.
Allylic AlkylationCreates a chiral environment around the metal catalyst, directing the approach of the nucleophile.Chiral allylic compounds with high enantiomeric excess.
Diels-Alder ReactionActs as a chiral Lewis acid catalyst upon complexation with a metal, controlling the stereochemistry of the cycloaddition.Enantiomerically pure cyclic compounds.
Aldol (B89426) ReactionAs a chiral auxiliary, it can be attached to the enolate to direct the stereoselective formation of new carbon-carbon bonds. sciengine.comSyn- or anti-aldol products with high diastereoselectivity.

Application in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound, namely the aromatic ring, the hydrogen-bond donating and accepting amino and hydroxyl groups, make it an excellent building block for the construction of supramolecular assemblies.

The benzylamine (B48309) moiety can participate in π-π stacking interactions, while the amino and hydroxyl groups can form a network of hydrogen bonds. These interactions can drive the self-assembly of the molecules into well-ordered, one-, two-, or three-dimensional structures. For example, derivatives of cyclohexane (B81311) diamine have been shown to form supramolecular gels in situ through the formation of urea (B33335) groups. nih.gov Similarly, benzimidazole (B57391) derivatives, which share structural similarities with the aminobenzyl part of the target molecule, are known to form diverse supramolecular structures through metal coordination and π-π stacking. uni-mainz.de

In host-guest chemistry, a host molecule binds a smaller guest molecule to form a complex. The cyclohexanol ring can act as a part of a larger macrocyclic host, with the aminobenzyl group providing additional binding sites for a guest molecule. The recognition and binding of specific guests can be tailored by modifying the functional groups on the molecule. For instance, the self-assembly of mono-modified β-cyclodextrin derivatives is highly influenced by the nature of the substituent group, indicating that the aminobenzyl moiety could direct the formation of specific host-guest complexes. rsc.org

Development of Advanced Organic Materials (e.g., polymers, frameworks)

The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it a valuable monomer for the synthesis of advanced organic materials such as polyamides and poly(ester amide)s. researchgate.netscielo.br These polymers are known for their excellent thermal and mechanical properties, which are derived from the strong intermolecular hydrogen bonds formed between the amide groups. nih.gov

By reacting the diamine functionality of the molecule with dicarboxylic acids or their derivatives, polyamides can be synthesized. researchgate.netresearchgate.netnih.gov The incorporation of the cyclohexyl and benzyl groups into the polymer backbone would influence the polymer's properties, such as its rigidity, solubility, and thermal stability. Similarly, the reaction with a diacid and a diol could lead to the formation of poly(ester amide)s, a class of biodegradable polymers with tunable properties for biomedical applications. researchgate.netnih.govresearchgate.net The use of a monomer with both amino and hydroxyl groups, like this compound, can lead to the formation of crosslinked networks with elastomeric properties. researchgate.net

Furthermore, the rigid structure of the cyclohexyl ring and the potential for forming strong intermolecular interactions suggest that this compound could be a suitable building block for the creation of porous organic frameworks or metal-organic frameworks (MOFs), although this would likely require further functionalization to introduce more coordination sites.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeCo-monomersPotential Properties
PolyamideDicarboxylic acids (e.g., adipic acid, terephthalic acid)High thermal stability, good mechanical strength, potentially improved solubility due to the benzyl group.
Poly(ester amide)Dicarboxylic acids and diols (e.g., ethylene (B1197577) glycol)Biodegradability, tunable mechanical properties, potential for use in biomedical applications. researchgate.net
PolyurethaneDiisocyanatesElastomeric properties, good abrasion resistance.

Design of Chemical Probes for Intermolecular Recognition

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net The design of fluorescent probes for the detection of specific analytes is a significant area of research. The this compound scaffold possesses features that are amenable to the development of such probes.

The aminobenzyl moiety can be a key component of a fluorophore or can be functionalized with a fluorophore. The amino groups can act as recognition sites for specific analytes, such as metal ions or biologically relevant anions. Upon binding of the analyte, a change in the fluorescence properties of the probe (e.g., enhancement or quenching) can be observed. For example, electrochemical biosensors have been developed based on poly(3-aminobenzylamine) for the detection of dopamine. elsevierpure.comresearchgate.netgoogle.com This indicates the potential of the aminobenzylamine unit to be a core component in sensor design.

Moreover, the chiral nature of the molecule could be exploited to develop probes for the enantioselective recognition of other chiral molecules. The binding of one enantiomer of an analyte over the other would result in a differential fluorescent response. For instance, novel binaphthyl amine fluorescent probes have been designed for the chiral recognition of amino acids like D/L-Lysine. rsc.org

Precursor for Complex Natural Product Synthesis

The synthesis of complex natural products is a cornerstone of organic chemistry. nih.govresearchgate.net The structural motifs present in this compound, particularly the functionalized cyclohexane ring, are found in a variety of natural products, including alkaloids and aminocyclitols. nih.govresearchgate.net

This compound could serve as a versatile chiral building block, providing a pre-formed, stereochemically defined cyclohexane core that can be further elaborated to construct the target natural product. The amino and hydroxyl groups offer convenient handles for subsequent chemical transformations. For example, the total synthesis of alkaloids often involves the construction of complex heterocyclic ring systems, and precursors containing both amine and other functional groups are highly valuable. scielo.br The aminobenzylamine moiety could be a precursor to a tetrahydroisoquinoline unit, a common core in many alkaloids. The synthesis of natural products containing cyclohexane units often starts from readily available chiral building blocks, and this compound could potentially serve a similar purpose. nih.gov

Analytical Methodologies for Process Monitoring and Purity Assurance

High-Performance Liquid Chromatography (HPLC) for Separation, Purity Assessment, and Quantitation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184). This method offers high resolution and sensitivity, making it ideal for separating the compound from impurities, assessing its purity, and performing accurate quantitation.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The stationary phase used is a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, suitable for analyzing basic compounds like amines. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. sielc.com

Table 1: HPLC Parameters for the Analysis of this compound

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Mode Reverse Phase (RP)

| Application | Purity Assessment, Quantitation, Impurity Isolation |

This interactive table summarizes the typical conditions for HPLC analysis.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique frequently used to monitor the progress of chemical reactions. aga-analytical.com.plnih.gov It allows for the simultaneous analysis of multiple samples, making it highly efficient for tracking the consumption of starting materials and the formation of the product over time. aga-analytical.com.pl

In the synthesis of this compound, TLC is employed as a qualitative tool. The separation is based on the differential partitioning of the compounds in the reaction mixture between a stationary phase (typically a silica (B1680970) gel coated plate) and a liquid mobile phase. nih.govresearchgate.net By spotting the reaction mixture on the TLC plate at different time intervals, the disappearance of the reactant spots and the appearance of the product spot can be visualized, often under UV light. nih.gov The choice of the mobile phase, usually a mixture of solvents, is optimized to achieve a clear separation between the starting materials, intermediates, and the final product. aga-analytical.com.pl

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

Component Polarity Expected Rf Value
Starting Material (e.g., 2-Aminobenzaldehyde) Less Polar Higher
Intermediate Varies Intermediate

| Product (this compound) | More Polar | Lower |

This interactive table illustrates the expected relative positions of spots on a TLC plate during the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile organic compounds. sums.ac.irnih.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for the detection and quantification of any volatile intermediates, starting materials, or residual solvents that may be present during its synthesis.

The synthesis of this compound could potentially involve volatile precursors such as derivatives of cyclohexane (B81311) or aminobenzyl compounds. GC-MS provides high sensitivity and specificity for identifying these trace components. sums.ac.ir The gas chromatograph separates the volatile compounds in the sample, and the mass spectrometer provides detailed mass spectra that allow for their unambiguous identification by comparing them to spectral libraries. nih.gov This ensures that volatile impurities are effectively removed during the purification process, guaranteeing the high purity of the final product.

Table 3: Potential Volatile Intermediates/Precursors Analyzable by GC-MS

Compound Name Potential Role
Cyclohexanone (B45756) Precursor
2-Nitrobenzaldehyde Precursor to the amine
Tetrahydrofuran Solvent

This interactive table lists examples of volatile compounds that could be monitored by GC-MS during the synthesis process.

Q & A

Q. What are the recommended synthetic routes for 4-((2-Aminobenzyl)amino)cyclohexan-1-ol, and how can reaction conditions be optimized?

A practical approach involves reductive amination between 2-aminobenzylamine and 4-aminocyclohexanol derivatives. For example, a dibenzylation strategy (as described in a patent synthesis for similar cyclohexanol derivatives) uses benzyl bromide to protect amines, followed by deprotection . Optimize reaction conditions by:

  • Controlling stoichiometry (e.g., 1:1 molar ratio of amine and aldehyde precursors).
  • Using polar aprotic solvents (DMF or acetonitrile) at room temperature.
  • Monitoring reaction progress via TLC or HPLC.

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Key analytical methods include:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+: ~265.3 g/mol) .
  • NMR : Look for characteristic signals (e.g., cyclohexanol OH peak at δ 4.5–5.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust/aerosol formation.
  • In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselectivity is influenced by:

  • Catalyst choice : Iridium catalysts (e.g., [Ir(COD)Cl]₂) can promote trans-deoxygenation of cyclohexanol derivatives, favoring axial alcohol configurations .
  • Chiral auxiliaries : Introduce enantiopure amines during reductive amination to bias stereochemistry.
  • DFT modeling : Predict transition states to optimize reaction pathways (e.g., chair vs. boat cyclohexane conformers) .

Q. What pharmacological targets are associated with this compound analogs, and how are receptor interactions studied?

  • Mucolytic activity : Ambroxol hydrochloride (a derivative) acts via inhibition of neuronal sodium channels and modulation of surfactant secretion .
  • Receptor docking : Use in silico models (e.g., CHARMM force fields) to simulate ligand binding to targets like adenosine receptors. Key interactions include hydrogen bonds with Asn254 in A1AR .

Q. What advanced analytical methods resolve contradictions in reported biological activity data for this compound?

  • Chiral chromatography : Separate enantiomers using a Chiralpak IA column to assess individual bioactivity .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may alter efficacy .
  • Dose-response assays : Validate conflicting IC50 values via standardized in vitro models (e.g., bronchial epithelial cell lines) .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

  • QSAR studies : Correlate substituent effects (e.g., bromine at position 3,5) with logP and solubility .
  • MD simulations : Predict membrane permeability by analyzing free-energy barriers in lipid bilayers .
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatic toxicity .

Q. What strategies address discrepancies in synthetic yields reported across studies?

  • Reaction monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation .
  • Byproduct analysis : Identify side products (e.g., over-alkylated amines) via GC-MS and adjust protecting groups .
  • Scale-up optimization : Test microwave-assisted synthesis to reduce reaction times and improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.